molecular formula C11H11BrN2O3S B512413 1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole CAS No. 325810-02-4

1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole

Cat. No.: B512413
CAS No.: 325810-02-4
M. Wt: 331.19g/mol
InChI Key: XNLDJTGMHCSUPF-UHFFFAOYSA-N
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Description

1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole is a chemical compound characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a 2-methyl-1H-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the key intermediate, 5-bromo-2-methoxybenzenesulfonyl chloride. This intermediate can be synthesized by reacting 5-bromo-2-methoxybenzenesulfonyl chloride with appropriate reagents under controlled conditions . The final step involves the reaction of this intermediate with 2-methyl-1H-imidazole under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce a wide range of biaryl compounds.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong covalent or non-covalent interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity . The bromine and methoxy groups can also contribute to the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole is unique due to the presence of the imidazole ring, which can enhance its binding affinity and specificity for certain biological targets compared to similar compounds with different heterocyclic rings. The combination of the bromine, methoxy, and sulfonyl groups also provides a unique set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3S/c1-8-13-5-6-14(8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLDJTGMHCSUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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